

1-(4-Chlorophenyl)piperazin-2-one chemical structure and properties

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)piperazin-2-one

Cat. No.: B1356171

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An In-depth Technical Guide to 1-(4-Chlorophenyl)piperazin-2-one

Disclaimer: Publicly available scientific literature and chemical databases contain exceptionally limited specific information regarding **1-(4-Chlorophenyl)piperazin-2-one**. This guide, therefore, provides a comprehensive overview based on the chemical principles of closely related compounds and general synthetic methodologies for the 1-aryl-piperazin-2-one scaffold. The experimental protocols and some properties are presented as plausible examples and should be treated as such in any research and development context.

Introduction

1-(4-Chlorophenyl)piperazin-2-one is a heterocyclic organic compound belonging to the N-arylpiperazinone class. Its structure is characterized by a piperazin-2-one ring system where the nitrogen atom at position 1 is substituted with a 4-chlorophenyl group. The piperazine scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and antihistaminic effects.^[1] The introduction of a carbonyl group at the 2-position of the piperazine ring to form a lactam, along with the presence of a halogenated aryl substituent, suggests that this compound could be a valuable intermediate or a biologically active molecule in its own right, particularly in the field of drug discovery targeting the central nervous system.

Chemical Structure and Properties

The chemical structure of **1-(4-Chlorophenyl)piperazin-2-one** is defined by a 4-chlorophenyl group attached to the nitrogen at the 1-position of a piperazin-2-one ring.

Physicochemical Properties

Quantitative data for **1-(4-Chlorophenyl)piperazin-2-one** is not readily available in published literature. The following table summarizes calculated and estimated properties.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ ClN ₂ O	Calculated
Molecular Weight	210.66 g/mol	Calculated
Appearance	White to off-white solid	Predicted
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in organic solvents like DMSO, DMF, Methanol	Predicted
pKa	Not available	-

Spectroscopic Data

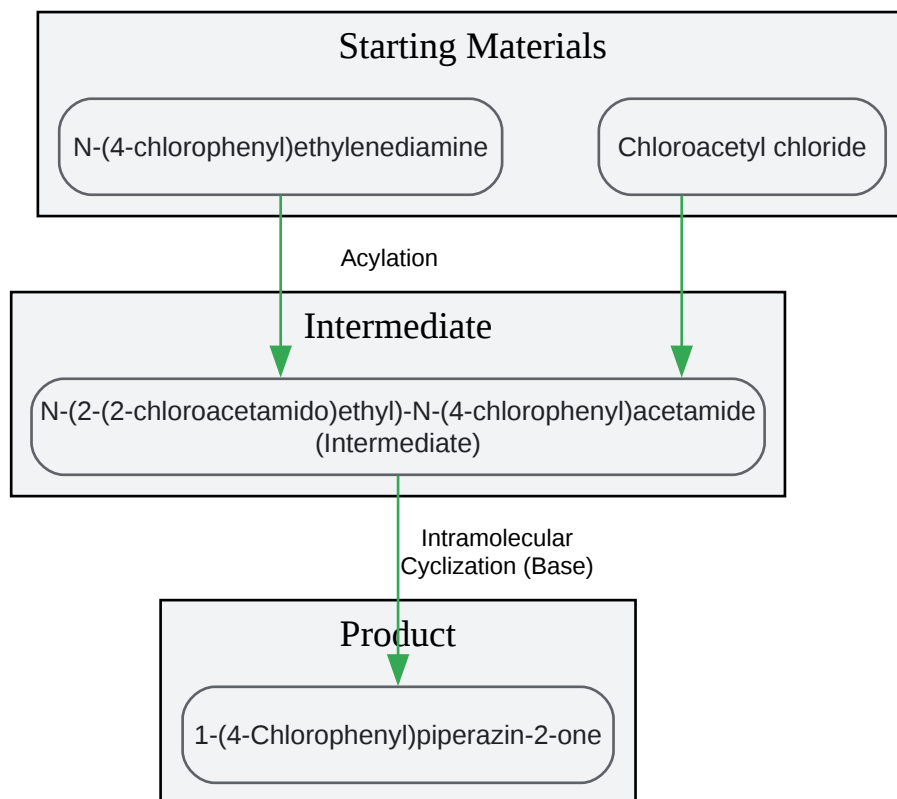
No experimental spectroscopic data (NMR, IR, MS) for **1-(4-Chlorophenyl)piperazin-2-one** has been found in the reviewed literature. For a definitive structural confirmation, synthesis followed by standard spectroscopic analysis would be required.

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for **1-(4-Chlorophenyl)piperazin-2-one** is not available, a plausible synthetic route can be proposed based on general methods for the synthesis of N-arylpiperazin-2-ones. A common approach involves the cyclization of an N-(2-aminoethyl)-N-arylglycine derivative or the reaction of an N-aryl-1,2-diaminoethane with a suitable two-carbon electrophile.

Proposed General Synthetic Pathway

A potential synthetic route could involve the reaction of N-(4-chlorophenyl)ethylenediamine with a chloroacetylating agent, followed by intramolecular cyclization.



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Caption: Proposed general synthetic pathway for **1-(4-Chlorophenyl)piperazin-2-one**.

General Experimental Protocol for Synthesis of 1-Aryl-piperazin-2-ones

The following is a generalized experimental protocol that could be adapted for the synthesis of **1-(4-Chlorophenyl)piperazin-2-one**. This is a hypothetical procedure and requires optimization and validation.

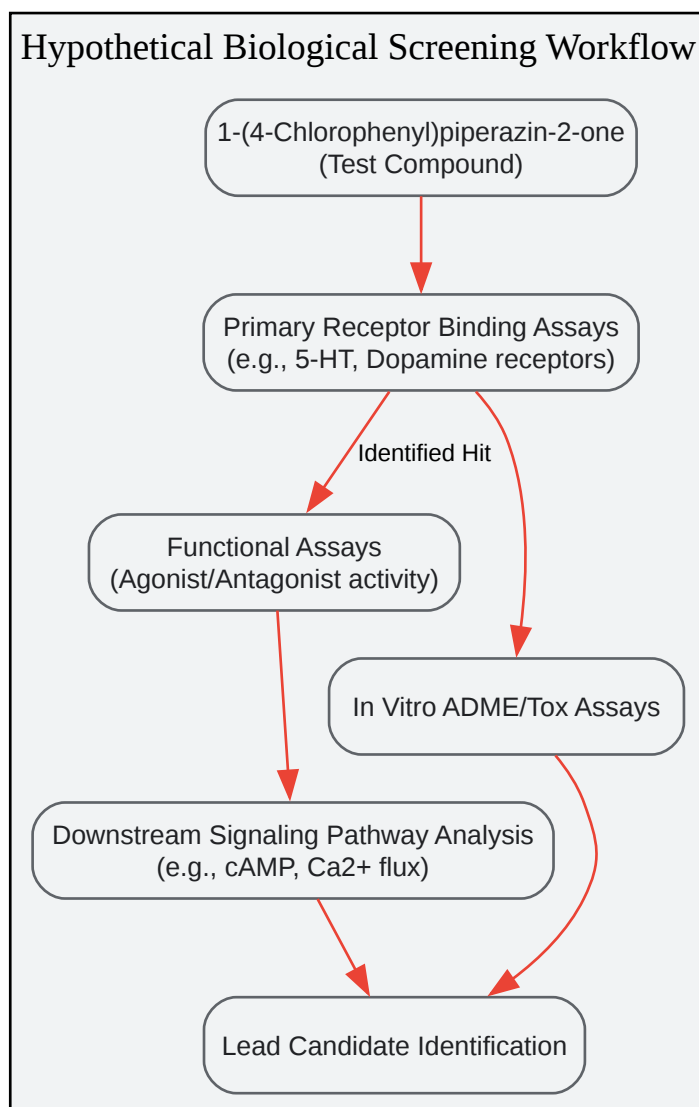
- Step 1: Acylation of N-(4-chlorophenyl)ethylenediamine.
 - Dissolve N-(4-chlorophenyl)ethylenediamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dioxane) under an inert atmosphere (e.g., nitrogen or argon).

- Cool the solution to 0 °C in an ice bath.
- Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
- Step 2: Intramolecular Cyclization.
 - Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or dimethylformamide (DMF).
 - Add a base, such as potassium carbonate or sodium hydride (2-3 equivalents).
 - Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.
 - After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
 - Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
 - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

There is no specific information on the biological activity or the signaling pathways modulated by **1-(4-Chlorophenyl)piperazin-2-one**. However, the broader class of N-arylpiperazines is well-known for its interaction with various receptors in the central nervous system. Many

arylpiperazine derivatives are ligands for serotonergic (5-HT) and dopaminergic (D2) receptors. [2] The specific biological profile of **1-(4-Chlorophenyl)piperazin-2-one** would need to be determined through experimental screening and pharmacological assays.



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Caption: A hypothetical workflow for investigating the biological activity of **1-(4-Chlorophenyl)piperazin-2-one**.

Conclusion

1-(4-Chlorophenyl)piperazin-2-one is a compound of interest due to its structural similarity to other biologically active N-arylpiperazines. However, a significant lack of published data necessitates its synthesis and thorough characterization to determine its physicochemical properties, spectroscopic data, and pharmacological profile. The general synthetic methods and hypothetical screening workflows presented in this guide provide a foundational framework for researchers and drug development professionals to initiate studies on this and related N-arylpiperazin-2-one derivatives. Further research is essential to unlock the potential of this class of compounds in medicinal chemistry.

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